Iron 2-ethylhexanoate

Description

Historical Trajectories and Current Research Landscape

The story of iron 2-ethylhexanoate (B8288628) is intrinsically linked to the broader history of metal carboxylates, or "metallic soaps." These compounds have a long history of use, with early applications as drying agents in paints and as lubricants. kpi.ua The Industrial Revolution spurred significant advancements in the production and application of metal carboxylates. kpi.ua The synthesis of iron 2-ethylhexanoate itself can be achieved through various methods, including the reaction of an iron salt with 2-ethylhexanoic acid. ontosight.ai Modern synthetic approaches, such as electrochemical methods, have also been developed to produce high-purity metal 2-ethylhexanoates. google.com

The current research landscape for this compound is vibrant and expanding. A significant portion of ongoing research focuses on its catalytic properties. Scientists are actively exploring its use in a wide array of organic transformations, including polymerization, oxidation, and carbon-carbon bond-forming reactions. ontosight.aiamericanelements.comchemicalbook.com Furthermore, its role as a thermal stabilizer in polymers, particularly silicone elastomers, continues to be an area of active investigation. kpi.ua

Multidisciplinary Significance in Chemical Sciences and Engineering

The influence of this compound extends across numerous scientific and engineering fields, a testament to its versatile chemical nature.

In Chemical Sciences:

Catalysis: this compound is a workhorse catalyst. In the realm of polymerization, it is used to initiate and control the formation of polymers. fscichem.com It also serves as a catalyst in oxidation reactions and has shown significant promise in promoting stereoselective Diels-Alder reactions, a cornerstone of organic synthesis for constructing complex cyclic molecules. psu.edursc.org

Materials Science: The compound is a valuable precursor for the synthesis of iron-containing materials. For instance, it can be thermally decomposed to produce iron oxide nanoparticles with applications in magnetic storage and biomedical fields. ontosight.ai

In Engineering:

Polymer Engineering: Its role as a thermal stabilizer is crucial in enhancing the high-temperature performance of silicone elastomers. It helps to counteract oxidative degradation at elevated temperatures, thereby extending the service life of these materials. kpi.ua

Coatings and Inks: As a drying agent, or "drier," it accelerates the curing process of coatings, inks, and varnishes. fscichem.comchembk.com

Environmental Engineering: Research has explored its use as a precipitant or catalyst in wastewater treatment to aid in the removal of pollutants. fscichem.com

The broad utility of this compound is summarized in the following table:

| Field | Application of this compound |

| Chemical Sciences | Catalyst (Polymerization, Oxidation, Diels-Alder), Materials Precursor |

| Engineering | Thermal Stabilizer, Coating Drier, Wastewater Treatment Agent |

Foundational Research Questions and Article Scope

Despite its widespread use, several fundamental questions continue to drive research into this compound. Key areas of inquiry include:

Mechanism of Action: Elucidating the precise mechanisms by which it functions as a catalyst in various reactions remains a critical area of study. A deeper understanding could lead to the design of more efficient and selective catalytic systems.

Synthesis of High-Purity Grades: For applications in microelectronics and other high-tech fields, the development of methods to synthesize this compound with exceptionally high purity is a significant challenge. google.com

Expanding Catalytic Applications: Researchers are continuously exploring new frontiers for its catalytic activity, aiming to develop novel and sustainable chemical transformations.

Structure-Property Relationships: A more profound understanding of how the structure of the this compound complex influences its reactivity and physical properties is essential for tailoring its performance for specific applications.

This article provides a focused exploration of the chemical compound this compound, adhering strictly to its historical context, multidisciplinary importance, and the foundational research questions that shape its ongoing scientific narrative.

Detailed Research Findings

Recent research has provided valuable quantitative data on the performance of this compound in various applications.

Physicochemical Properties:

The physical and chemical properties of this compound differ depending on the oxidation state of the iron.

| Property | Iron(II) 2-ethylhexanoate | Iron(III) 2-ethylhexanoate |

| Chemical Formula | C16H30FeO4 americanelements.com | C24H45FeO6 biosynth.com |

| Molecular Weight | 342.26 g/mol americanelements.com | 485.47 g/mol biosynth.com |

| Appearance | Liquid americanelements.com | - |

| Boiling Point | Not Available americanelements.com | 127 °C americanelements.com |

| Density | Not Available americanelements.com | 0.91 g/mL americanelements.com |

| Solubility in Water | Not Available americanelements.com | Immiscible chemicalbook.com |

| CAS Number | 19583-54-1 fscichem.com | 7321-53-1 chemicalbook.com |

Catalytic Performance in Diels-Alder Reactions:

A study on the use of iron(III) 2-ethylhexanoate as a catalyst in the hetero-Diels-Alder reaction between ethyl (E)-4-oxobutenoate and various alkyl vinyl ethers demonstrated its effectiveness in promoting the formation of cis-2,4-disubstituted pyrans with high stereoselectivity. psu.edu

| Vinyl Ether | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Excess (de, %) |

| n-Butyl vinyl ether | 10 | Room Temp | 44 | - | 98 |

| Isobutyl vinyl ether | 10 | Room Temp | - | >80 | 98 |

| Ethyl vinyl ether | 10 | Room Temp | - | - | 98 |

Data adapted from a study on the catalytic performance of Iron(III) 2-ethylhexanoate. psu.edu

Thermal Stabilization of Silicone Elastomers:

Research on the role of this compound as a thermal stabilizer in silicone elastomers has shown its ability to improve high-temperature stability by counteracting oxidative embrittlement. kpi.ua Dynamic mechanical spectroscopy has been employed to study the changes in the viscoelastic properties of the elastomer in the presence of the iron compound at elevated temperatures. kpi.ua It was found that the addition of this compound can lead to an increase in the loss modulus (G") as a result of backbone scission, while the storage modulus (G') remains relatively constant, indicating that the crosslink integrity is maintained. kpi.ua

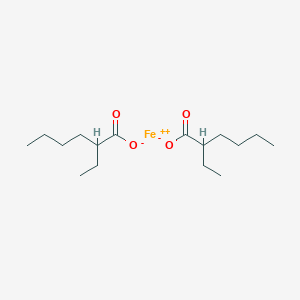

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

19583-54-1 |

|---|---|

Molecular Formula |

C8H16FeO2 |

Molecular Weight |

200.06 g/mol |

IUPAC Name |

2-ethylhexanoic acid;iron |

InChI |

InChI=1S/C8H16O2.Fe/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

IINOHALFTZBGDN-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+2] |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Fe] |

Other CAS No. |

93981-08-9 19583-54-1 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

93981-08-9 |

Origin of Product |

United States |

Synthetic Methodologies for Iron 2 Ethylhexanoate and Analogous Complexes

Conventional and Established Preparative Routes

These methods form the cornerstone of industrial and laboratory-scale synthesis of iron 2-ethylhexanoate (B8288628). They include ligand exchange, salt metathesis, and electrochemical approaches, each offering distinct advantages.

Ligand exchange is a fundamental process in coordination chemistry where a ligand bonded to a metal center is replaced by another. In the context of synthesizing iron 2-ethylhexanoate, this typically involves reacting an existing iron compound, often a salt or another carboxylate complex, with 2-ethylhexanoic acid.

A notable example involves the reaction of an iron(II) alkoxide, such as iron(II) ethanolate (B101781), with 2-ethylhexanoic acid. In a typical procedure, iron(II) ethanolate is mixed with a stoichiometric amount of 2-ethylhexanoic acid. google.com The mixture can be stirred under an inert atmosphere like nitrogen at a moderately elevated temperature (e.g., 40-50°C) to facilitate the exchange of the ethoxide ligands for 2-ethylhexanoate ligands. google.com The reaction proceeds to yield iron(II) 2-ethylhexanoate, which can then be oxidized to the more stable iron(III) form by introducing a stream of oxygen or air. google.com This method is advantageous as it can be performed without a solvent, although an organic solvent like ethanol (B145695) can be used. google.com

The efficiency of ligand exchange reactions can be influenced by factors such as the pKa match between the incoming and outgoing ligands. rsc.org This principle is critical in the synthesis of metal-organic frameworks (MOFs) where diruthenium tetracarboxylate precursors are used, highlighting the importance of ligand acidity in directing the reaction equilibrium. rsc.org While detailed mechanistic studies for this compound are less common in literature, the principles observed in analogous systems suggest that the reaction proceeds through the substitution of existing ligands by the 2-ethylhexanoate moiety.

Salt metathesis, or double displacement, is a common and straightforward route for preparing insoluble or soluble metal carboxylates. The synthesis of this compound via this method involves the reaction of a soluble iron salt, typically iron(III) chloride (FeCl₃), with a salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate. researchgate.netresearchgate.net

The general reaction is as follows: FeCl₃ + 3 Na(C₈H₁₅O₂) → Fe(C₈H₁₅O₂)₃ + 3 NaCl

This reaction is typically carried out in a suitable solvent. The driving force for the reaction is often the precipitation of an insoluble byproduct (e.g., sodium chloride) or the desired product itself. A similar approach is used to synthesize a variety of complex iron salts, such as potassium ferrioxalate (B100866) (K₃[Fe(C₂O₄)₃]), by reacting ferric chloride with potassium oxalate. nau.edu This demonstrates the versatility of the salt metathesis approach for creating iron-carboxylate complexes. nau.edu

The ammonium (B1175870) alkanoate method is a variation used within electrochemical synthesis as a source of conductive ions, but the underlying principle of ion exchange is related to salt metathesis. google.com In preparative chemistry, the choice of the cation (e.g., sodium, potassium, ammonium) for the carboxylate salt can influence the reaction conditions and product purity.

Electrochemical synthesis offers a clean and efficient one-step route to high-purity metal carboxylates, including this compound. cdnsciencepub.comasianpubs.org The fundamental principle is the anodic dissolution of a sacrificial metal anode in an electrolyte solution containing the desired carboxylic acid. researchgate.netgoogle.com

In this process, an electrolytic cell is constructed with an iron metal plate serving as the anode (the positive electrode) and an inert material like platinum or graphite (B72142) as the cathode (the negative electrode). google.comcdnsciencepub.com The electrolyte consists of 2-ethylhexanoic acid dissolved in an organic solvent, such as acetone (B3395972) or acetonitrile (B52724), to which an electroconductive additive is added to improve conductivity. google.comcdnsciencepub.com

When an electric current is passed through the cell, the iron anode is oxidized and dissolves into the solution as Fe²⁺ or Fe³⁺ ions. Simultaneously, at the cathode, the carboxylic acid can be reduced to generate carboxylate anions and hydrogen gas. cdnsciencepub.com The iron cations then react with the 2-ethylhexanoate anions in the solution to form the desired this compound. google.com

A U.S. patent details a specific setup using a divided electrolyzer with an ion-exchange membrane separating the anode and cathode compartments to enhance efficiency and control the reaction. google.com

| Parameter | Description | Reference(s) |

| Anode | Sacrificial Iron (Fe) metal | google.comcdnsciencepub.com |

| Cathode | Inert material (e.g., Platinum, Graphite) | google.comcdnsciencepub.com |

| Electrolyte | 2-ethylhexanoic acid in an organic solvent | researchgate.netgoogle.com |

| Solvent | Acetone, Acetonitrile, or a low-weight aliphatic alcohol (e.g., methanol) | google.comcdnsciencepub.com |

| Conductive Additive | Alkali metal or ammonium salt of 2-ethylhexanoic acid | google.com |

| Product | Iron(II) or Iron(III) 2-ethylhexanoate | google.comcdnsciencepub.com |

| This interactive table summarizes typical conditions for the electrochemical synthesis of this compound. |

The key advantage of this method is that the product is synthesized directly from the elemental metal, often resulting in high purity and yield without the need for extensive purification steps. asianpubs.org

Advanced and Specialized Synthetic Strategies

Beyond conventional preparation, this compound is central to advanced material synthesis, where it acts as a molecular precursor that is decomposed under specific conditions (heat or light) to form new materials.

Metallo-Organic Decomposition (MOD) is a non-vacuum, chemical solution-based technique for producing high-purity ceramic powders and thin films. arxiv.org In this process, metal-organic compounds, such as this compound, are dissolved in an organic solvent, and the resulting solution is heated to decompose the precursors, leaving behind a metal or metal oxide material. arxiv.orgresearchgate.net

This compound is a preferred precursor for MOD due to its high solubility in common organic solvents like xylene and toluene (B28343) and its ability to decompose cleanly at elevated temperatures. arxiv.org It is particularly used in the synthesis of complex oxide materials like yttrium iron garnet (YIG, Y₃Fe₅O₁₂). arxiv.org The synthesis of the YIG precursor solution involves dissolving stoichiometric amounts of yttrium 2-ethylhexanoate and this compound in a solvent mixture. arxiv.org This solution is then dried to form a precursor powder, which is subsequently annealed at high temperatures (e.g., 700-1000°C) to yield the crystalline YIG phase. arxiv.org

The thermal decomposition of iron carboxylate salts is also a well-established method for producing monodisperse iron oxide (Fe₃O₄) nanocrystals. nih.govyavuzlab.com The process involves heating an iron source with a long-chain carboxylic acid (like oleic acid) in a high-boiling point solvent. The initially formed iron carboxylate complex then decomposes at high temperatures (e.g., >300°C) to nucleate and grow nanocrystals. yavuzlab.com

| Precursor(s) | Decomposition Method | Resulting Material | Key Finding | Reference(s) |

| Iron(III) carboxylate complexes | Thermal Decomposition (300-500°C) | γ-Fe₂O₃ and α-Fe₂O₃ nanoparticles | Phase (γ or α) is temperature-dependent. | researchgate.netakjournals.com |

| Yttrium 2-ethylhexanoate, this compound | Metallo-Organic Decomposition (MOD) | Yttrium Iron Garnet (YIG) powder | A cost-effective route to complex ceramic powders with high compositional control. | arxiv.org |

| Iron carboxylate salts (e.g., from FeO(OH) + oleic acid) | Pyrolysis in 1-octadecene (B91540) (~320°C) | Monodisperse Fe₃O₄ (magnetite) nanocrystals (6-30 nm) | Particle size can be tuned by controlling reaction time. | nih.govyavuzlab.com |

| This interactive table presents research findings on the use of iron carboxylates as MOD precursors. |

The success of the MOD process relies heavily on the quality and stability of the precursor compound, making the synthesis of pure this compound a critical initial step. arxiv.org

Photochemical Metal-Organic Deposition (PMOD) is a resist-free lithographic technique that uses ultraviolet (UV) light to pattern metal oxide thin films from metal-organic precursors. core.ac.ukjst.go.jp This method leverages the photosensitivity of certain metal-organic compounds, including metal 2-ethylhexanoates. jst.go.jp

The PMOD process begins with the spin-coating of a solution of the metal-organic precursor, such as this compound, onto a substrate to form a uniform, amorphous thin film. core.ac.uk This film is then exposed to UV radiation (e.g., from a mercury lamp) through a photomask. The energy from the photons induces fragmentation of the precursor molecules. core.ac.uk The organic ligands, in this case, 2-ethylhexanoate, are ejected from the film, and the remaining iron is converted into an amorphous iron oxide film in the presence of atmospheric oxygen. core.ac.ukjst.go.jp

The photochemistry of iron(III) carboxylate complexes is well-documented, involving a ligand-to-metal charge transfer (LMCT) upon irradiation, which leads to the reduction of Fe(III) to Fe(II) and the oxidative decarboxylation of the ligand. ethz.chresearchgate.net This photoreaction is the driving force behind the PMOD process. The process can be used for both negative and positive lithography, allowing for the direct writing of metal oxide patterns without the need for a separate photoresist layer. jst.go.jp

| Precursor | Irradiation | Resulting Material | Technique | Reference(s) |

| Manganese(II) 2-ethylhexanoate | UV Light | Amorphous Manganese Oxide | PMOD | jst.go.jp |

| Nickel(II) 2-ethylhexanoate | UV Light | Amorphous Nickel Oxide | PMOD | jst.go.jp |

| Iron(III)-carboxylate complexes | UV/Visible Light | Iron(II) + Oxidized Ligand | Photoreduction | ethz.chresearchgate.net |

| This interactive table outlines precursors and outcomes in PMOD and related photochemical processes. |

This technique provides an attractive, low-temperature, and direct route for fabricating metal oxide thin films for applications in electronics and catalysis. core.ac.uk

Preparation of Iron-Bispidine Complexes Utilizing this compound Precursors

This compound serves as a valuable precursor in the synthesis of more complex coordination compounds, such as iron-bispidine complexes. Bispidines (3,7-diazabicyclo[3.3.1]nonane derivatives) are versatile chelating ligands that can stabilize various oxidation states of iron, leading to complexes with interesting catalytic and magnetic properties. mdpi.comrsc.org The use of this compound is particularly advantageous due to its solubility in non-polar organic solvents, which facilitates homogeneous reaction conditions. researchgate.netsemanticscholar.org

A representative synthesis involves the direct reaction of Iron(II) 2-ethylhexanoate with a specific bispidine ligand in an appropriate solvent. mdpi.comresearchgate.net For example, a heptacoordinate iron(II) complex was synthesized by reacting Iron(II) 2-ethylhexanoate with the bispidine ligand L34 (structure not detailed in source) in acetonitrile at room temperature. mdpi.com After the reaction, the solvent was removed by vacuum evaporation to isolate the final product. mdpi.comresearchgate.net This straightforward procedure yielded the desired iron-bispidine complex in moderate yields. mdpi.comresearchgate.net

The choice of the carboxylate precursor can influence the properties of the resulting complex. It has been noted that an Fe-bispidon complex synthesized with 2-ethylhexanoate as a ligand exhibited increased solubility in organic solvents, which in turn affected its catalytic activity in autoxidation processes. semanticscholar.org This highlights the role of the precursor not only as a source of the metal ion but also as a means to tune the physical properties of the final complex. researchgate.netresearchgate.net

The following table details a specific example of the synthesis of an iron-bispidine complex using an this compound precursor.

Table 2: Synthesis of a Heptacoordinate Iron-Bispidine Complex

| Iron Precursor | Ligand | Solvent | Temperature | Yield | Reference |

| Iron(II) 2-ethylhexanoate | Bispidine Ligand L34 | Acetonitrile | Room Temperature | 57% | mdpi.comresearchgate.net |

Elucidation of Coordination Chemistry and Molecular Structure

Spectroscopic Probes of Carboxylate Binding Modes

The carboxylate group of the 2-ethylhexanoate (B8288628) ligand can coordinate to the iron center in several ways, including as a monodentate, a bidentate chelating, or a bidentate bridging ligand. Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for probing these binding modes.

Infrared (IR) spectroscopy is a primary method for distinguishing between the different coordination modes of carboxylate ligands. The key to this analysis lies in the positions of the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (COO⁻). The separation between these two frequencies (Δν = νas - νs) is particularly informative. uwaterloo.ca

A study on various metal 2-ethylhexanoates, including iron(III) 2-ethylhexanoate, has established a clear correlation between the value of Δν and the coordination mode. tue.nl This allows for the identification of monodentate, bidentate chelating, and bridging ligations within the same compound, indicating its oligomeric nature and the presence of multiple, distinct binding environments. tue.nl

For a synthesized iron 2-ethylhexanoate complex, which was identified as a trinuclear oxo-centered iron(III) cluster, the IR spectrum showed a single pair of carboxylate stretching bands. tue.nl The asymmetric stretch (νas) was observed at 1545 cm⁻¹, and the symmetric stretch (νs) was at 1414 cm⁻¹. tue.nl The resulting separation (Δν) of 131 cm⁻¹ is very close to that of sodium 2-ethylhexanoate (133 cm⁻¹), which is considered to represent the free carboxylate ion. tue.nl This small separation is a strong indicator of a bridging coordination mode for the 2-ethylhexanoate ligands in this particular iron(III) complex. tue.nl The presence of a single pair of these stretching bands also suggests that the bridging carboxylate ligands are in equivalent positions within the cluster. tue.nl

The following table summarizes the general trend for the separation of carboxylate stretching frequencies and the corresponding coordination modes.

| Coordination Mode | Description | Typical Δν (νas - νs) Range (cm⁻¹) |

|---|---|---|

| Monodentate | The carboxylate ligand binds to the metal center through only one of its oxygen atoms. | ~258-300 tue.nl |

| Bidentate Bridging | Each oxygen atom of the carboxylate ligand binds to a different metal center, forming a bridge. | ~150-212 tue.nl |

| Bidentate Chelating | Both oxygen atoms of the carboxylate ligand bind to the same metal center, forming a chelate ring. | <135 tue.nl |

While NMR spectroscopy is a powerful tool for structural elucidation in solution, its application to this compound complexes is challenging. This is primarily due to the paramagnetic nature of both high-spin iron(II) and iron(III) centers. Paramagnetic metal ions can cause significant line broadening in NMR spectra, often rendering them poorly resolved and difficult to interpret. tue.nl

Structural Characterization of Oligomeric and Polymeric Architectures in Solution and Solid State

This compound does not typically exist as a simple monomeric species. Instead, it forms complex oligomeric or polymeric structures. uwaterloo.catue.nl The formation of these higher-order structures is driven by the tendency of the carboxylate ligands to bridge multiple metal centers.

In the solid state, iron(III) 2-ethylhexanoate has been found to exist as a trinuclear oxo-centered cluster. tue.nl Mössbauer spectroscopy of this complex indicated that the trinuclear iron core is not symmetric, revealing two equivalent high-spin iron(III) sites and one unique high-spin iron(III) site. tue.nl This suggests a distorted triangular arrangement of the iron atoms. Variable temperature magnetic measurements have shown that the three iron centers in this cluster are antiferromagnetically coupled. tue.nl

In solution, the situation is also complex. Electrospray ionization mass spectrometry (ESI-MS) studies have shown that commercially available this compound is a complex mixture of various metal ion clusters of different sizes. For iron(III) 2-ethylhexanoate in isopropanol, a peak corresponding to a μ₃-oxo bridged trinuclear iron(III) cluster, [Fe₃(μ₃-O)(O₂CCHEtC₄H₉)₆]⁺, has been identified.

Influence of Iron Oxidation State on Coordination Geometry and Reactivity

The oxidation state of the iron, either +2 (ferrous) or +3 (ferric), has a significant impact on the coordination geometry and reactivity of the resulting 2-ethylhexanoate complex.

Iron(III) is a smaller, more highly charged ion than iron(II), which leads to stronger metal-ligand interactions and a greater tendency to form stable, polynuclear oxo-centered clusters. tue.nl The typical coordination geometry for high-spin Fe(III) in these carboxylate clusters is octahedral.

Iron(II) complexes, on the other hand, are generally more susceptible to oxidation. The coordination geometry around Fe(II) in carboxylate complexes is often also octahedral, but the specific geometry can be influenced by the nature of other ligands present. The transformation from Fe(III) to Fe(II) can alter the structure of the complex. For instance, the reduction of a trinuclear iron(III) 2-ethylhexanoate cluster leads to the formation of a mixed-valence Fe(II)/Fe(III) species, which likely has an iron core with a different symmetry from the original Fe(III) cluster. tue.nl This change in oxidation state and structure is crucial for the catalytic activity of these compounds in various reactions, such as oxidation processes where the iron center cycles between the +2 and +3 states. tue.nl

Mössbauer spectroscopy is a particularly effective technique for distinguishing the oxidation states of iron in these complexes. Studies have clearly shown the presence of discrete high-spin iron(II) and high-spin iron(III) ions in mixed-valence compounds derived from this compound, confirming the influence of the oxidation state on the electronic and magnetic properties of the material. tue.nl

Mechanistic Investigations of Iron 2 Ethylhexanoate in Chemical Transformations

Reaction Pathway Elucidation in Catalytic Processes

The following sections explore the mechanistic details of how iron 2-ethylhexanoate (B8288628) influences specific catalytic reactions, from cycloadditions and oxidations in homogeneous media to its role as a precursor for heterogeneous electrocatalysts.

In solution-phase reactions, iron 2-ethylhexanoate and its derivatives act as catalysts, influencing reaction rates and stereochemical outcomes.

The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be catalyzed by Lewis acids. wikipedia.org Iron(III) 2-ethylhexanoate has been identified as a novel, mild Lewis acid catalyst for the stereoselective hetero-Diels-Alder reaction. rsc.orgresearchgate.net This reaction involves a conjugated diene and a dienophile, where one or more carbon atoms are replaced by a heteroatom. wikipedia.org

The mechanism involves the coordination of the iron(III) center to the dienophile, typically to a carbonyl oxygen. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org For the reaction between ethyl (E)-4-oxobutenoate and alkyl vinyl ethers, catalysis by iron(III) 2-ethylhexanoate leads to the preferential formation of cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl esters. The stereoselectivity arises from a kinetically favored endo transition state. rsc.orgorganic-chemistry.org The choice of the metal's oxidation state and the ligand is crucial; catalysts with lower iron oxidation states or bulkier ligands like naphthenate or stearate (B1226849) result in lower yields and reduced selectivity. researchgate.net

| Dienophile | Diene (Alkyl Vinyl Ether) | Product | Diastereoisomeric Excess (de) |

|---|---|---|---|

| Ethyl (E)-4-oxobutenoate | Ethyl vinyl ether | cis-2-ethoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl ester | Up to 98% |

| Ethyl (E)-4-oxobutenoate | Isobutyl vinyl ether | cis-2-isobutoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl ester | High |

| Ethyl (E)-4-oxobutenoate | n-Butyl vinyl ether | cis-2-n-butoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl ester | High |

This compound is an effective catalyst for the oxidation and oligomerization of unsaturated fatty acid esters, such as ethyl linoleate (B1235992), which serves as a model compound for alkyd resins used in paints and coatings. researchgate.netresearchgate.net The catalytic activity is often enhanced by co-catalysts, such as ascorbic acid derivatives. researchgate.net

The proposed mechanism for the oxidation of ethyl linoleate involves a radical chain reaction initiated and propagated by the iron catalyst. researchgate.net The process is believed to start with the reduction of Fe(III) to Fe(II) by a reducing agent or the decomposition of hydroperoxides. The active Fe(II)/Fe(III) couple then facilitates the decomposition of pre-existing lipid hydroperoxides (LOOH) to form highly reactive alkoxyl (LO•) and peroxyl (LOO•) radicals. These radicals can abstract a hydrogen atom from a methylene (B1212753) group of an unoxidized ethyl linoleate molecule, initiating a new oxidation chain. This cycle of hydroperoxide decomposition and hydrogen abstraction leads to the oxidative cross-linking and oligomerization of the ester molecules. researchgate.netnih.gov The presence of the Fe(II)/Fe(III) couple is considered essential for the initiation of the oxidation process. nih.govresearchgate.net

While not always the direct catalyst, the 2-ethylhexanoate anion plays a critical mechanistic role in iron-catalyzed C(sp²)-H borylation reactions. nih.goved.ac.uk In these systems, a stable iron pre-catalyst, such as [dmpe₂FeCl₂], is activated in situ using sodium 2-ethylhexanoate (Na(2-EH)). nih.goved.ac.uk This approach provides a direct and efficient route to access synthetically valuable aryl boronic esters. ed.ac.uked.ac.ukresearchgate.net

The mechanistic pathway involves the activation of the iron pre-catalyst by the 2-ethylhexanoate. It is proposed that Na(2-EH) reacts with the boron source, pinacolborane (HBpin), to generate a hydride reductant in situ. This reductant then activates the [dmpe₂FeCl₂] pre-catalyst to form the active catalyst, an iron dihydride species (dmpe₂FeH₂). nih.gov Once the active catalyst is formed, two mechanistic pathways are suggested to be operative:

C-H Metallation Pathway: The iron catalyst undergoes C(sp²)-H bond metallation with the arene substrate, followed by C-B bond formation. nih.gov

Iron Boryl Pathway: The active catalyst reacts directly with the arene via an iron boryl intermediate, such as cis-[dmpe₂FeH(Bpin)]. nih.gov

Stoichiometric studies suggest that both pathways may be active simultaneously during the catalytic reaction, contributing to the observed product distribution. nih.gov

This compound is a valuable precursor for the synthesis of iron oxide nanomaterials, which are then employed as heterogeneous catalysts. osti.govscielo.brresearchgate.net The properties of the final iron oxide material—such as its crystallinity, size, and defect concentration—are influenced by the synthesis conditions, and these properties, in turn, dictate the catalytic mechanism. osti.gov

The oxygen evolution reaction (OER) is a critical, yet kinetically sluggish, half-reaction in water electrolysis for hydrogen production. scielo.bracs.orgresearchgate.net Iron oxides, often synthesized from precursors like this compound, are investigated as cost-effective, earth-abundant electrocatalysts for the OER. researchgate.neterytis.com

The OER mechanism on iron oxide surfaces is complex and involves multiple proton-coupled electron transfer steps. The generally accepted adsorbate evolution mechanism (AEM) proceeds through the sequential adsorption of hydroxide (B78521) ions (OH⁻) and the formation of O, OH, and OOH* intermediates at an active metal site (M) on the catalyst surface. The specific pathway and rate-determining step can vary depending on the catalyst's structure and composition. youtube.com

Key mechanistic findings for iron oxide-based OER catalysts include:

Role of Defect Sites: Studies on monodisperse iron oxide nanoparticles have shown that edge and defect sites are the primary active sites for the OER. Density functional theory (DFT) calculations confirm that these sites can effectively bind OER intermediates, resulting in a lower overpotential. osti.gov

Influence of Crystallinity: Amorphous iron oxide nanoparticles often exhibit better OER activity than their crystalline counterparts. This enhanced performance is attributed to a higher concentration of active defect sites on the surface of the amorphous material. osti.govscielo.br

Impact of Crystal Structure: The coordination environment of the iron ions significantly affects catalytic activity. For instance, iron oxides containing FeO₄ tetrahedra and one-dimensional chains of FeO₆ octahedra have shown more favorable OER activity compared to structures with three-dimensional octahedral networks. jst.go.jp

| Catalyst Material | Phase/Structure | Overpotential (mV) at 10 mA cm⁻² | Reference |

|---|---|---|---|

| Ferrihydrite (Green Synthesis) | Amorphous | 460 | scielo.br |

| Maghemite (Green Synthesis) | Crystalline (γ-Fe₂O₃) | 480 | scielo.br |

| Hematite (B75146) (from calcined Ferrihydrite) | Crystalline (α-Fe₂O₃) | 610 | scielo.br |

| FeCo Nanocarbide (15-20% Fe) | Carbide pre-catalyst | 420 | nih.gov |

| Spinel ZnFe₂O₄ | Crystalline | Higher than CaFe₂O₄ | jst.go.jp |

| Post-spinel CaFe₂O₄ | Crystalline | Lower than ZnFe₂O₄ | jst.go.jp |

Heterogeneous Catalysis Reaction Mechanisms

Diesel Soot Oxidation Mechanisms by Fuel-Borne Catalysts

This compound serves as an effective fuel-borne catalyst precursor for the reduction of diesel particulate matter. When introduced into diesel fuel, it decomposes under the high-temperature conditions of the engine cylinder to form highly dispersed iron oxide nanoparticles. These nanoparticles are the active catalytic species that become incorporated into the soot agglomerates during their formation.

The primary mechanism by which these iron-based particles enhance soot oxidation is by lowering the ignition temperature of the soot. This is achieved through a catalytic redox cycle involving the iron oxide particles. The proposed mechanism involves several key steps:

Oxygen Transfer: The iron oxide particles facilitate the transfer of oxygen, either from the gas phase (O₂) or from other exhaust components like NO₂, directly to the carbon surface of the soot.

Redox Cycle: The catalyst participates in a redox cycle where a higher oxidation state of iron oxide is reduced by the carbon in the soot, and the resulting lower oxidation state is then re-oxidized by oxygen in the exhaust gas. This continuous cycle provides a low-energy pathway for carbon oxidation.

Formation of Reactive Sites: The presence of the iron catalyst promotes the formation of reactive oxygen-containing functional groups (such as C-O) on the soot surface. researchgate.net The decomposition of these surface groups accelerates the breakdown of the soot matrix at temperatures lower than those required for non-catalyzed oxidation. researchgate.net

Structural Modification: The incorporation of iron particles during combustion can alter the morphology of the soot, leading to smaller primary particles and more porous agglomerates. researchgate.net This increases the available surface area for oxidation reactions to occur.

Mechanistic Aspects of Polymerization Processes

This compound can function as a precursor to catalysts in the ring-opening polymerization (ROP) of cyclic esters, such as lactides and epoxides. While tin(II) 2-ethylhexanoate is a more traditionally used catalyst, iron-based systems are gaining attention as less toxic alternatives. mdpi.com The polymerization generally proceeds via a coordination-insertion mechanism, particularly when a co-initiator like an alcohol (R-OH) is present.

The proposed mechanism involves the following key stages:

Initiator Formation: The iron compound reacts with the alcohol co-initiator to form an iron alkoxide species, which is the true initiating species for the polymerization.

Monomer Coordination: A cyclic monomer molecule coordinates to the iron center of the activated catalyst complex. This coordination, typically through the monomer's carbonyl oxygen, activates the monomer by making the carbonyl carbon more electrophilic. researchgate.net

Nucleophilic Attack and Insertion: The alkoxide group attached to the iron center performs a nucleophilic attack on the activated carbonyl carbon of the coordinated monomer. This results in the cleavage of the ester bond and the opening of the monomer ring. researchgate.net The opened monomer is thus inserted between the iron atom and the alkoxide group, elongating the polymer chain.

Propagation: The newly formed terminal alkoxide of the growing polymer chain can then coordinate and react with subsequent monomer molecules, repeating the process and propagating the polymer chain.

Studies on related amine triphenolate iron(III) complexes have suggested a bimetallic synergistic mechanism for the ROP of epoxides like cyclohexene (B86901) oxide, where one iron center activates the monomer and an adjacent iron center promotes the ring-opening, highlighting the versatility of iron catalysts in ROP. nih.gov

Iron complexes are highly effective catalysts for Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. The fundamental mechanism of iron-mediated ATRP is based on a reversible redox process involving an iron(II) complex (activator) and an iron(III) complex (deactivator).

The core equilibrium of the process is as follows:

Activation: An alkyl halide initiator (R-X) reacts with an Fe(II) complex to generate a radical (R•) and the Fe(III) complex (X-Fe(III)).

Deactivation: The propagating radical (Pₙ•) reacts with the X-Fe(III) complex to regenerate the Fe(II) complex and form a dormant polymer chain (Pₙ-X).

This rapid and reversible activation-deactivation cycle maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. nih.govacs.org

Several variations of iron-mediated ATRP have been developed to enhance catalyst activity and reduce catalyst concentration:

| ATRP Method | Mechanistic Feature |

| Normal ATRP | Initiated by the reaction of an alkyl halide with an Fe(II) complex. nih.gov |

| Reverse ATRP | Starts with a conventional radical initiator (like AIBN) and an Fe(III) complex. The radicals react with the Fe(III) species to form the Fe(II) activator and an alkyl halide, which then begins the normal ATRP equilibrium. nih.gov |

| AGET ATRP | (Activators Generated by Electron Transfer) Uses a reducing agent (e.g., ascorbic acid, tin(II) 2-ethylhexanoate) to reduce the more stable Fe(III) catalyst to the active Fe(II) state in situ. This allows for polymerization to proceed in the presence of limited air. cmu.educmu.edu |

| SARA ATRP | (Supplemental Activator and Reducing Agent) Employs a zerovalent metal, such as Fe(0), which acts as both a supplemental activator (reacting directly with the alkyl halide) and a reducing agent for the Fe(III) deactivator. nih.govacs.org |

| ICAR ATRP | (Initiators for Continuous Activator Regeneration) Uses a conventional radical initiator to continuously reduce the Fe(III) complex back to the active Fe(II) state, allowing for polymerization with parts-per-million levels of the iron catalyst. cmu.edu |

Classical Ziegler-Natta (ZN) catalysis, used for the stereospecific polymerization of alpha-olefins, traditionally relies on catalysts based on Group 4 transition metals like titanium and zirconium, combined with an organoaluminum co-catalyst. wikipedia.orggeeksforgeeks.org The widely accepted Cossee-Arlman mechanism for these systems involves the following steps:

Catalyst Activation: The reaction between the transition metal compound (e.g., TiCl₄) and the organoaluminum co-catalyst (e.g., Al(C₂H₅)₃) forms an active site with a transition metal-carbon bond and a vacant coordination site. libretexts.org

Olefin Coordination: An incoming olefin monomer coordinates to the vacant orbital of the transition metal at the active center. geeksforgeeks.org

Migratory Insertion: The coordinated olefin is then inserted into the existing metal-alkyl bond. This step, known as migratory insertion, extends the polymer chain by one monomer unit and regenerates the vacant coordination site, allowing the cycle to repeat. nih.gov

The role of this compound within the framework of traditional Ziegler-Natta polymerization is not well-established. While late transition metal complexes, including those of iron, have been developed as highly active catalysts for olefin polymerization, they often operate through mechanisms distinct from the classical ZN pathway and may exhibit different selectivities. nih.gov These iron-based systems have expanded the scope of polyolefin synthesis but are generally categorized separately from the heterogeneous, titanium-based catalysts that define classical Ziegler-Natta polymerization.

Thermal and Photochemical Decomposition Pathways

The thermal decomposition of this compound is a multi-stage process that results in the formation of iron oxides and various organic byproducts. This process is fundamental to its applications as a catalyst precursor and as a thermal stabilizer in materials like silicone elastomers. kpi.ua

Studies on the thermal decomposition of metal carboxylates and related organoiron precursors suggest the following degradation pathway:

Stage 1: Initial Decomposition and Ligand Dissociation: At moderately elevated temperatures, the initial decomposition involves the cleavage of the iron-carboxylate bond. This leads to the formation of an iron oxide or hydroxide intermediate and the release of organic fragments. Research on the reaction of this compound in a polysiloxane matrix showed the evolution of 2-ethylhexanoic acid as a reaction product. kpi.ua

Stage 2: Formation of Iron Oxides and Organic Byproducts: As the temperature increases, the organic ligand (2-ethylhexanoate) undergoes further degradation. The decomposition of the carboxylate group can produce byproducts such as carbon dioxide (CO₂), carbon monoxide (CO), and various hydrocarbons. Concurrently, the iron-containing intermediates are converted into more stable iron oxide phases. Thermal decomposition studies of iron precursors often show the initial formation of a non-magnetic Wüstite (FeO) phase, which subsequently oxidizes to magnetic phases like magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) upon exposure to an oxidant. nih.gov

Stage 3: Iron Oxide Phase Transformation: At very high temperatures, the resulting iron oxides can undergo further phase transformations. For instance, in an inert atmosphere, hematite (Fe₂O₃) can be reduced to magnetite (Fe₃O₄) and then to wüstite (FeO). mdpi.com

The table below summarizes the expected processes and byproducts during the thermal degradation of this compound.

| Decomposition Stage | Approximate Temperature Range | Key Processes | Potential Byproducts |

| Stage 1 | 150 - 250 °C | Dissociation of carboxylate ligands, initial formation of iron intermediates. | 2-ethylhexanoic acid, iron hydroxides. kpi.ua |

| Stage 2 | 250 - 400 °C | Degradation of organic ligands, formation of stable iron oxide phases. | Iron oxides (FeO, Fe₂O₃, Fe₃O₄), CO₂, CO, water, various short-chain hydrocarbons. nih.gov |

| Stage 3 | > 400 °C | Crystalline growth and phase transformation of iron oxides. | Stable iron oxides (e.g., hematite, magnetite). mdpi.com |

Photochemically Induced Conversion to Metal Oxides: Gaseous Byproducts and Solid-State Transformations

The conversion of iron(III) 2-ethylhexanoate into iron oxides through photochemical processes represents a method for synthesizing thin metal oxide films at low temperatures. This transformation is initiated by irradiating thin films of the iron-organic complex with UV light. The underlying mechanism involves a ligand-to-metal charge transfer (LMCT), which triggers the decomposition of the complex.

The resulting solid-state material is typically a compositionally uniform, disordered, or amorphous iron oxide thin film. X-ray diffraction studies of films produced by this method often show no reflections, confirming their non-crystalline nature. The thickness of these films can be controlled, often falling within the 100–150 nm range. Two-dimensional correlation spectroscopy (2D-COS) combined with infrared spectroscopy has been utilized to track the complex solid-state reactions, allowing for the differentiation of various carboxylate binding modes (chelating, bridging, or monodentate) as the reaction progresses.

Table 1: Summary of Photochemically Induced Conversion

| Feature | Description | Source |

|---|---|---|

| Precursor | Iron(III) 2-ethylhexanoate | |

| Process | Photochemically induced decomposition | |

| Initiation | UV light irradiation | |

| Core Mechanism | Ligand-to-metal charge transfer (LMCT) | |

| Primary Gaseous Byproduct | Carbon Dioxide (CO₂) | |

| Other Byproducts | Volatile organic compounds from radical cross-coupling | |

| Solid-State Product | Disordered/amorphous iron oxide thin film |

Reaction Mechanisms of this compound with Polysiloxanes (e.g., Ferric Silicate (B1173343) Formation)

This compound is incorporated into silicone elastomeric formulations, such as those based on poly(dimethylsiloxane) (PDMS), to function as a thermal stabilizer that counteracts oxidative embrittlement at high temperatures. The reaction between the iron salt and the siloxane polymer is complex and leads to significant chemical changes in both components. The primary transformation involves the conversion of the ferric salt into ferric silicate (Fe₂(SiO₃)₃).

The mechanism of this conversion has been investigated using Fourier-transform infrared (FT-IR) spectroscopy and 29Si nuclear magnetic resonance (NMR). The reaction proceeds with the formation of M-O-Si structures, where M represents the iron. This indicates a direct reaction between the iron salt and the siloxane backbone.

During this process, several byproducts are generated. The reaction of the salt with the polysiloxane leads to the volatilization of small, cyclic siloxanes. Concurrently, the 2-ethylhexanoate ligand reacts to form 2-ethylhexanoic acid, with some of it being further converted to its anhydride (B1165640) form. These reactions are crucial for the stabilizing effect, as the formation of the ferric silicate network within the polymer matrix enhances its resistance to degradation.

Table 2: Reactants and Products in the this compound-Polysiloxane Reaction

| Category | Compound/Species | Role/Observation | Source |

|---|---|---|---|

| Reactants | Iron(III) 2-ethylhexanoate | Thermal stabilizer | |

| Polysiloxane (e.g., PDMS) | Polymer matrix | ||

| Primary Product | Ferric Silicate | Formed from the ferric salt | |

| Byproducts | Small cyclic siloxanes | Volatilized during reaction | |

| 2-Ethylhexanoic acid | Formed from the salt ligand | ||

| 2-Ethylhexanoic anhydride | Partial conversion from the acid |

Role of this compound in Oxidative Processes

This compound, like other transition metal soaps, plays a significant role as a catalyst in various oxidative processes. Its utility stems from the ability of the iron ion to cycle between different oxidation states (Fe²⁺ and Fe³⁺), which allows it to initiate and propagate radical reactions. This catalytic activity is particularly relevant in the curing of coatings and other applications involving autoxidation.

Catalytic Autoxidation Mechanisms in Coating Systems

In alkyd-based coatings, the hardening or "drying" process is an oxidative cross-linking reaction known as autoxidation. This process relies on radical mechanisms that are initiated and accelerated by catalysts, often referred to as driers or siccatives. Iron soaps, including this compound, can function as primary driers, although they are generally less active at ambient temperatures compared to their cobalt and manganese counterparts. Consequently, their use is often favored in high-temperature curing applications like stoving enamels.

The fundamental catalytic autoxidation mechanism involves the reaction of the metal catalyst with hydroperoxides (ROOH) that are naturally present in small amounts or form upon initial exposure to air. The iron catalyst facilitates the decomposition of these hydroperoxides, generating the free radicals necessary to start the cross-linking polymerization. The catalytic cycle involves the iron ion alternating between its Fe(II) and Fe(III) states as it interacts with hydroperoxides and other species in the resin.

Peroxide Formation and Decomposition Pathways

Peroxide Formation : The unsaturated fatty acid chains in the alkyd resin contain allylic C-H bonds. Radicals can abstract a hydrogen atom from these sites, creating an alkyl radical (R•). This radical reacts rapidly with atmospheric dioxygen (O₂) to form a peroxy radical (ROO•). The peroxy radical can then abstract a hydrogen from another unsaturated chain to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

Peroxide Decomposition : This is the key step where the iron catalyst is most active. It accelerates the decomposition of the formed hydroperoxides (ROOH) into highly reactive radicals. This decomposition can proceed via two main pathways involving the different oxidation states of iron:

Fe²⁺ + ROOH → Fe³⁺ + RO• + OH⁻

Fe³⁺ + ROOH → Fe²⁺ + ROO• + H⁺

This redox cycling of the iron catalyst ensures a continuous supply of alkoxy (RO•) and peroxy (ROO•) radicals, which drive the polymerization and cross-linking of the coating film. The decomposition of peroxides can also be driven by photochemical cycling of iron species, where light facilitates the reduction of Fe(III) to Fe(II), which then reacts with peroxides.

Radical-Mediated Oxidation Mechanisms

The entire autoxidation process catalyzed by this compound is mediated by free radicals. The initiation is achieved through the iron-catalyzed decomposition of hydroperoxides, as described above. The resulting alkoxy (RO•) and peroxy (ROO•) radicals propagate the oxidative reactions.

The mechanism is often described as a radical relay or chain reaction. An initial radical generation event, such as a single electron transfer (SET) between the iron catalyst and a peroxide, starts the process. Studies on related iron-catalyzed systems suggest that iron-dioxygen complexes can be crucial in initiating the formation of lipid-derived radicals, a process that can be more significant than the classic Fenton reaction (Fe²⁺ + H₂O₂). The generated radicals then participate in a cascade of reactions, including hydrogen abstraction, addition to double bonds, and fragmentation, which ultimately leads to the formation of a cross-linked polymer network. The role of the iron catalyst is to continuously generate these radicals by breaking down the relatively stable hydroperoxide intermediates, thereby ensuring the curing process proceeds to completion.

Table 3: Key Radical Species and Reactions in Iron-Catalyzed Autoxidation

| Reaction Step | General Equation | Role of Iron Catalyst | Source |

|---|---|---|---|

| Initiation | Fe²⁺/Fe³⁺ + ROOH → Radicals | Decomposes hydroperoxides to generate initial radicals (RO•, ROO•) | |

| Propagation | R• + O₂ → ROO• | Not directly involved | |

| ROO• + R'H → ROOH + R'• | Not directly involved | ||

| Radical Generation | RO• + R'H → ROH + R'• | Indirectly, by producing RO• |

Advanced Applications in Catalysis

Catalytic Role in Coatings and Material Curing Processes

Iron(II) 2-ethylhexanoate (B8288628) is a significant organometallic compound utilized as a catalyst in the curing of various coatings and materials. mdpi.com Its primary function is to accelerate the drying and hardening processes, which are essential for the performance and durability of the final product. This catalytic activity is particularly prominent in oxidative curing systems, such as those found in alkyd-based paints and certain types of polymers. mdpi.comacs.org The compound's solubility in organic solvents makes it a versatile catalyst for a range of non-aqueous applications. mdpi.com

The catalytic mechanism of iron(II) 2-ethylhexanoate in these processes is rooted in its ability to participate in redox reactions, facilitating the formation of free radicals that initiate polymerization and cross-linking. acs.org This is especially critical in air-drying coatings, where the catalyst promotes the reaction between atmospheric oxygen and the coating's binder. acs.org In recent years, iron-based catalysts like iron(II) 2-ethylhexanoate have gained attention as viable alternatives to traditional cobalt driers, which are facing regulatory scrutiny due to potential health concerns. mdpi.comresearchgate.net

Role in Oxidative Curing of Alkyd Coatings

In the realm of alkyd coatings, iron(II) 2-ethylhexanoate functions as a primary drier, initiating the autoxidation process that leads to the hardening of the paint film. mdpi.comacs.org The curing of alkyd resins, which are polyesters modified with fatty acids, relies on the oxidation of the unsaturated fatty acid chains. This process is inherently slow and requires a catalyst to proceed at a practical rate. Iron(II) 2-ethylhexanoate accelerates this by promoting the decomposition of hydroperoxides, which are formed as intermediates in the reaction of the fatty acids with oxygen. scispace.com

The catalytic cycle involves the iron ion cycling between its Fe(II) and Fe(III) oxidation states. This redox activity generates the radicals necessary to propagate the cross-linking reactions, transforming the liquid paint into a solid, durable film. scispace.com Research has shown that iron-based driers can promote a more uniform drying throughout the entire thickness of the coating, in contrast to cobalt driers which can sometimes cause rapid surface drying, leading to wrinkling or other film defects. mdpi.com However, the catalytic activity of iron(II) 2-ethylhexanoate can be influenced by the presence of other compounds, such as reducing agents like ascorbic acid derivatives, which can enhance its drying performance. scispace.comtue.nl

| Catalyst System | Drying Time (Tack-Free) | Final Drying Time | Film Hardness | Reference |

| Cobalt(II) 2-ethylhexanoate | ~1 hour | ~3-4 hours | High | acs.orgresearchgate.net |

| Iron(II) 2-ethylhexanoate | Slower than Cobalt | Comparable to Cobalt | Slightly softer than Cobalt-cured films | mdpi.com |

| Iron(II) 2-ethylhexanoate with Ascorbic Acid Derivative | Enhanced | Improved | Comparable to Cobalt | scispace.comtue.nl |

Application in Polyurethane and Epoxy Formulations

Beyond alkyd coatings, iron(II) 2-ethylhexanoate also finds application as a catalyst in the curing of polyurethane and epoxy resins. fscichem.com In polyurethane systems, it can be used to catalyze the reaction between isocyanates and polyols, which is the fundamental reaction for the formation of the polyurethane polymer network. researchgate.net While organotin compounds have traditionally been the catalysts of choice for this reaction, the toxicity of these compounds has prompted a search for alternatives, with iron complexes being one area of investigation. google.comatamanchemicals.com

In epoxy resin formulations, iron(II) 2-ethylhexanoate can act as a curing accelerator, working in conjunction with other curing agents to speed up the cross-linking process. fscichem.com The addition of the iron catalyst can help to reduce the curing time and/or lower the curing temperature, which can be advantageous in various industrial applications. The catalytic effect in these systems is also attributed to the Lewis acidity of the iron ion, which can activate the epoxy ring, making it more susceptible to nucleophilic attack by the curing agent.

| Resin System | Role of Iron(II) 2-ethylhexanoate | Potential Advantages | Reference |

| Polyurethane | Catalyst for isocyanate-polyol reaction | Alternative to organotin catalysts | fscichem.comresearchgate.net |

| Epoxy | Curing accelerator | Reduced curing time/temperature | fscichem.com |

Comparative Performance and Research Findings

Comparative studies have shown that while iron(II) 2-ethylhexanoate is a viable alternative to cobalt driers in many applications, there can be differences in performance. researchgate.netmdpi.com For instance, in some high-solid alkyd coatings, coatings cured with an iron-based drier showed comparable final drying times to those cured with a cobalt drier, but the cross-linking kinetics were different, resulting in a more uniform cure but a slightly softer film. researchgate.net

Research has also explored the use of iron complexes with various ligands to enhance their catalytic activity and address some of the limitations of simple iron carboxylates. For example, iron complexes with bispidine ligands have shown high catalytic activity at very low concentrations. researchgate.net Furthermore, studies have investigated the impact of dissolved oxygen on the performance of iron-based catalysts in resin curing, finding that the rate of oxygen depletion is highly dependent on the catalyst used. nih.govrug.nlacs.org These research efforts are focused on optimizing the performance of iron-based catalysts to match or exceed the performance of traditional systems, while offering a more environmentally friendly and less toxic profile.

Applications in Polymer Science and Materials Engineering

Polymerization Catalyst Systems

Iron(II) 2-ethylhexanoate (B8288628) and its derivatives are instrumental in several polymerization processes, offering alternatives to more traditional or toxic catalyst systems.

In the realm of controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP), iron-based catalysts have emerged as a more environmentally friendly and cost-effective option. cmu.edu ATRP allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. Iron catalysts, including those derived from iron(II) 2-ethylhexanoate, can mediate this process.

A key aspect of iron-catalyzed ATRP is the equilibrium between the active Fe(II) species and the dormant Fe(III) species. To maintain a sufficient concentration of the active Fe(II) catalyst, reducing agents are often employed. psu.edu One such reducing agent is tin(II) 2-ethylhexanoate, which can continuously regenerate the active Fe(II) species from the Fe(III) species that forms during the polymerization process. psu.eduresearchgate.net This regeneration allows for the polymerization to proceed in a controlled manner, even in the presence of limited amounts of air, and enables the use of very low concentrations of the iron catalyst. psu.edu This approach has been successfully applied to the polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206). psu.edu

Table 1: Components in an Iron-Catalyzed Controlled Radical Polymerization System

| Component | Function | Reference |

| Iron(II) Species | Active catalyst for atom transfer | cmu.edu |

| Iron(III) Species | Dormant/deactivated catalyst | cmu.edu |

| Tin(II) 2-ethylhexanoate | Reducing agent to regenerate Fe(II) | psu.eduresearchgate.net |

| Initiator (e.g., AIBN) | Source of initial radicals | psu.edu |

| Monomer (e.g., Styrene) | Building block of the polymer | psu.edu |

Iron-based catalysts are gaining attention in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). researchgate.netmdpi.com These polymers are of significant interest for biomedical applications and as sustainable alternatives to conventional plastics. mdpi.com Traditionally, tin(II) 2-ethylhexanoate has been a widely used catalyst for this process; however, concerns about the potential toxicity of tin residues have prompted the search for alternatives. researchgate.netmdpi.com

Iron, being a non-toxic and abundant metal, presents a desirable alternative. researchgate.netmdpi.com Research has shown that various iron(II) and iron(III) complexes can effectively catalyze the ROP of monomers like ε-caprolactone and lactide. researchgate.netresearchgate.net For instance, iron(II) catalysts have demonstrated high efficiency in the bulk polymerization of ε-caprolactone at room temperature, a condition where tin(II) 2-ethylhexanoate is less effective. researchgate.net The mechanism of these iron-catalyzed ROP reactions is believed to proceed through a coordination-insertion mechanism, where the monomer coordinates to the iron center before the ring is opened and the polymer chain is extended. researchgate.net

Table 2: Comparison of Catalysts in Ring-Opening Polymerization of ε-Caprolactone

| Catalyst System | Temperature | Polymer Molecular Weight (Mn) | Reference |

| Iron(II) complexes | Room Temperature | 10-20 kDa | researchgate.net |

| Tin(II) 2-ethylhexanoate | Not effective at room temp. | - | researchgate.net |

| Iron(III) triflate | 110 °C (for LLA) | Varies with conditions | mdpi.com |

Precursors for Advanced Materials Synthesis

The solubility of iron(II) 2-ethylhexanoate in organic solvents makes it a valuable precursor for the synthesis of various advanced materials through solution-based processing techniques. americanelements.com

Iron(II) 2-ethylhexanoate is utilized as a precursor in chemical solution deposition (CSD) and metallo-organic decomposition (MOD) methods for fabricating thin films. americanelements.comwindows.netacademie-sciences.fr These techniques offer a cost-effective and scalable approach to producing thin films of metal oxides for applications in microelectronics and functional devices. theiet.org In these processes, a solution containing the metal precursors, such as iron(II) 2-ethylhexanoate, is deposited onto a substrate, followed by thermal treatment to decompose the organic components and form the desired inorganic film. windows.net The use of long-chain carboxylates like 2-ethylhexanoates can lead to stable and moisture-insensitive precursor solutions. windows.net

Iron(II) 2-ethylhexanoate serves as a key iron source in the synthesis of magnetic nanoparticles, such as iron oxide (Fe₃O₄ or γ-Fe₂O₃), and complex ceramic oxides like yttrium iron garnet (YIG). arxiv.orgarxiv.orgresearchgate.netrsc.orgresearchgate.net These materials have a wide array of applications in data storage, biomedical imaging, and microwave devices. researchgate.netdovepress.com

In the synthesis of YIG via the metallo-organic decomposition (MOD) method, iron 2-ethylhexanoate is used as the iron precursor alongside a yttrium precursor. arxiv.orgarxiv.orgresearchgate.net The precursors are dissolved in a suitable solvent, and the resulting solution is used to produce YIG powder or thin films upon heat treatment. arxiv.orgarxiv.org Research has investigated the thermal behavior and solubility of yttrium and this compound to optimize the synthesis of YIG. arxiv.orgarxiv.org It has been noted that the decomposition of the organic components and the crystallization of the YIG phase are highly dependent on the annealing temperature. arxiv.orgresearchgate.net

Similarly, in the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs), iron precursors, including iron(II) compounds, are used in methods like chemical co-precipitation. rsc.orgdovepress.com While not always directly starting from iron(II) 2-ethylhexanoate, the principles of using organometallic precursors are central to achieving nanoparticles with controlled size and magnetic properties. google.com

Table 3: Synthesis of Yttrium Iron Garnet (YIG) using Metal 2-Ethylhexanoate Precursors

| Precursor | Role | Solvent | Key Finding | Reference |

| This compound | Iron source | Xylene | Good solubility and homogeneity | arxiv.org |

| Yttrium 2-ethylhexanoate | Yttrium source | Toluene (B28343) | Less soluble, can lead to phase impurities | arxiv.org |

This compound is incorporated into silicone elastomeric formulations to enhance their thermal stability. kpi.ua Specifically, it helps to counteract the oxidative embrittlement that occurs at high temperatures. kpi.ua The degradation of silicone elastomers through oxidation of the organic side groups can severely compromise their mechanical properties. kpi.ua this compound, a metallic soap, acts as a heat stabilizer. kpi.ua Studies using dynamic mechanical spectroscopy, FT-IR spectroscopy, and 29Si NMR have shown that the stabilization mechanism involves the conversion of the iron salt to ferric silicate (B1173343) and the volatilization of small cyclic siloxanes. kpi.ua

Adhesion Promotion in Polymeric and Composite Systems

This compound is recognized for its utility as an adhesion promoter in a variety of polymeric and composite systems. Its role is particularly crucial at the interface between organic polymers and inorganic substrates, where inherent chemical dissimilarities often lead to poor adhesion and potential failure of the composite material. The effectiveness of this compound stems from its organometallic nature, possessing both organic ligands that can interact with a polymer matrix and a metallic center capable of forming bonds or strong interactions with a substrate.

The mechanism of adhesion promotion by organometallic compounds like this compound can be complex. It is generally understood to involve one or more of the following processes:

Chemical Bonding: The iron center of the molecule can form coordinate or covalent bonds with functional groups on the surface of an inorganic substrate, such as hydroxyl groups on metal oxides. proplate.com Simultaneously, the ethylhexanoate ligands, being organic, can physically entangle with or chemically react into the polymer matrix during curing or processing.

Surface Energy Modification: The presence of the adhesion promoter at the interface can alter the surface energies of the polymer and the substrate, improving the wetting of the polymer onto the substrate surface. This enhanced contact is a prerequisite for forming a strong adhesive bond.

Catalytic Effects: The iron ion can catalyze reactions at the interface, such as cross-linking or polymerization of the polymer matrix, which can strengthen the interfacial region. This is analogous to its role as a catalyst in polymerization reactions and as a drying agent in alkyd paints, where it promotes oxidative cross-linking. mdpi.comtue.nl

Detailed Research Findings

Research into the efficacy of metal carboxylates as adhesion promoters has provided comparative data on their performance. A notable application is in the enhancement of adhesion between rubber compounds and metal reinforcements, such as steel cords in tires. In these systems, a strong bond is critical for the durability and safety of the final product.

A patent for a rubber-metal adhesion promoter provides insightful comparative data on the performance of various metal 2-ethylhexanoate salts. In this study, the adhesion properties of rubber compositions containing different metal salts were evaluated. The results, summarized in the table below, indicate the relative effectiveness of these compounds in promoting adhesion, both initially and after aging under conditions of heat and humidity. The adhesion level was indexed relative to a standard cobalt-based promoter.

| Adhesion Promoter | Initial Adhesion (Index) | Adhesion after Hygrothermal Aging (Index) | Adhesion after Heat Aging (Index) |

|---|---|---|---|

| Cobalt(II) 2-ethylhexanoate | 100 | 100 | 100 |

| Iron(II) 2-ethylhexanoate | 25 | 25 | 20 |

| Manganese(II) 2-ethylhexanoate | 24 | 27 | 18 |

| Yttrium(II) 2-ethylhexanoate | 24 | 26 | 16 |

| Magnesium(II) 2-ethylhexanoate | 23 | 27 | 20 |

| Zinc(II) 2-ethylhexanoate | 21 | 22 | 17 |

| Lead(II) 2-ethylhexanoate | 19 | 22 | 18 |

| Strontium(II) 2-ethylhexanoate | 12 | 16 | 10 |

| Calcium(II) 2-ethylhexanoate | 10 | 12 | 10 |

| Barium(II) 2-ethylhexanoate | 7 | 10 | 5 |

Data sourced from patent EP3196243A1, which provides a comparative analysis of different metal salts as adhesion promoters in rubber compositions. The values are indexed relative to Cobalt(II) 2-ethylhexanoate.

While cobalt salts are a benchmark standard, the data demonstrates that Iron(II) 2-ethylhexanoate does contribute to adhesion, although to a lesser extent than the cobalt equivalent in this specific formulation. Its performance is comparable to that of manganese, yttrium, and magnesium salts under these test conditions.

Further insight into the chemical interactions of this compound within a polymer matrix comes from studies on its use as a thermal stabilizer in silicone elastomers. Research has shown that this compound reacts with polysiloxanes, leading to the formation of ferric silicate. kpi.ua This reaction involves the electrophilic attack of the iron ion on the oxygen of the siloxane backbone. kpi.ua This type of chemical transformation at the interface is a strong indicator of how this compound can form robust chemical links between a polymer and an inorganic (silicate-like) surface, thereby promoting adhesion.

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural and Kinetic Analysis

Spectroscopy is a cornerstone in the study of iron 2-ethylhexanoate (B8288628), enabling detailed analysis of its chemical structure, bonding, and transformation during reactions.

FTIR spectroscopy is a powerful tool for probing the molecular vibrations of iron 2-ethylhexanoate, particularly the carboxylate groups. The positions of the asymmetric (νas) and symmetric (νs) carboxylate stretching bands provide information about the coordination environment of the ligand. uwaterloo.ca The difference between these frequencies (Δ) is used to distinguish between monodentate, bidentate chelating, and bidentate bridging binding modes. uwaterloo.ca In studies of thin films, multiple overlapping peaks in the fingerprint region suggest an oligomeric structure with several coexisting binding modes. uwaterloo.ca

Two-dimensional correlation spectroscopy (2D-COS) enhances FTIR analysis by resolving overlapping peaks and tracking complex solid-state reactions over time. uwaterloo.cauwaterloo.ca This technique has been applied to study the photochemically-induced decomposition of iron(III) 2-ethylhexanoate films. uwaterloo.cauwaterloo.ca By spreading the infrared spectra across a second dimension, 2D-COS can reveal the sequence of events during a reaction. diva-portal.orgnih.gov For instance, in the decomposition of this compound, 2D-COS analysis shows that ligands in monodentate and bridging configurations first convert to a chelating mode before being eliminated as volatile products. uwaterloo.ca

Table 1: FTIR Peak Assignments for this compound Binding Motifs uwaterloo.ca

This table is based on the analysis of pristine this compound films and the frequency difference (Δ) between asymmetric and symmetric carboxylate stretches.

| Binding Motif | Asymmetric Stretch (νas) (cm⁻¹) | Symmetric Stretch (νs) (cm⁻¹) | Frequency Difference (Δ) (cm⁻¹) |

|---|---|---|---|

| Monodentate | ~1690 - 1710 | ~1415 | 258 - 300 |

| Bridging | ~1565 - 1627 | 150 - 212 | |

| Chelating | ~1530 - 1550 | <135 |

NMR spectroscopy is crucial for studying the role of this compound as a catalyst or additive, particularly in silicone chemistry. kpi.ua When this compound is used as a thermal stabilizer in polysiloxane elastomers, ²⁹Si NMR is employed to investigate the reaction between the salt and the siloxane chains. kpi.ua These studies help to understand the conversion of the ferric salt into ferric silicate (B1173343). kpi.ua The choice of a simple poly(dimethylsiloxane) (PDMS) oligomer can be advantageous for such analyses due to its straightforward ²⁹Si NMR spectrum. kpi.ua

¹H NMR spectroscopy is also used to characterize polymers where iron complexes act as catalysts. nih.gov For instance, in the dehydrocoupling polymerization of diols and silanes to form poly(silylether)s, ¹H NMR confirms the structure of the repeating polymer chain. nih.gov The disappearance of the Si-H proton signal and the appearance of new signals corresponding to the polymer backbone are monitored to confirm the reaction's completion. nih.gov

Mass spectrometry provides vital information on the molecular structure of this compound and the polymers it helps create. Electrospray ionization mass spectrometry (ESI-MS) has revealed that commercial this compound is not a simple monomeric salt but exists as a complex mixture. researchgate.net Specifically, it has been identified as an oxo-bridged trinuclear iron(III) cluster, [Fe(III)₃(μ₃-O)(O₂CCHEtC₄H₉)₆]⁺, which gives a characteristic peak at an m/z of 1042.6. researchgate.netresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is extensively used for analyzing polymers synthesized using iron-based catalysts. mdpi.comresearchgate.net In the ring-opening polymerization of lactide or ε-caprolactone catalyzed by iron compounds, MALDI-TOF spectra show repeating peak series corresponding to the monomer units. mdpi.comresearchgate.net This analysis is critical for identifying the end-groups of the polymer chains, which provides mechanistic insights into the initiation of polymerization. mdpi.comrsc.org

Thermal Analysis Techniques

Thermal analysis techniques are essential for determining the thermal stability and decomposition behavior of this compound and for evaluating its effect on the properties of materials like elastomers and resins.

Thermogravimetric analysis (TGA) measures the change in mass of a substance as a function of temperature, providing a clear profile of its thermal decomposition. TGA studies on iron(III) 2-ethylhexanoate show that its decomposition is a multi-step process. nih.govnih.gov When used as a fuel-borne catalyst, the presence of this compound in diesel soot significantly lowers the onset temperature of oxidation, demonstrating its catalytic effect on combustion. sharif.edu For example, the temperature for 5% weight loss (T₅%) can be reduced by approximately 100°C. sharif.edu The complete thermal decomposition of this compound in bulk leads to the formation of solid iron oxides, such as α-Fe₂O₃, at temperatures around 537 K (264°C). researchgate.net

Table 2: TGA Decomposition Data for Soot with and without this compound Catalyst sharif.edu

This table illustrates the catalytic effect of this compound (Fe-EHA) on the oxidation temperature of diesel soot.

| Sample | T at 5% Weight Loss (°C) | T at 50% Weight Loss (°C) | T at 95% Weight Loss (°C) |

|---|---|---|---|

| Soot without Catalyst | 494 | 605 | 650 |

| Soot with 20 ppm Fe (from Fe-EHA) | 391 | 540 | 610 |

| Soot with 50 ppm Fe (from Fe-EHA) | 395 | 527 | 599 |

Dynamic Mechanical Spectroscopy (DMS), also known as Dynamic Mechanical Analysis (DMA), is used to study the viscoelastic properties of materials, such as silicone elastomers, that incorporate this compound as a thermal stabilizer. kpi.ua This technique measures the storage modulus (G'), representing the elastic portion, and the loss modulus (G"), representing the viscous portion of the material's response. kpi.ua

In a study on a silicone elastomer stabilized with this compound, DMS was used to probe the material's response to thermal treatment. kpi.ua When the elastomer was heated to 430°C, the storage modulus (G') remained nearly constant, while the loss modulus (G") increased. kpi.ua This behavior was interpreted as evidence of backbone scission of the polysiloxane chains, which increases the viscous dissipation (G"), while the elastic network, maintained by crosslinks, remains largely intact, thus preserving G'. kpi.ua

Diffraction and Imaging Techniques

Diffraction and imaging are cornerstone techniques for the solid-state characterization of materials derived from this compound precursors. They provide fundamental insights into the atomic arrangement and physical morphology of these materials.

X-ray Diffraction (XRD) is an indispensable tool for identifying the crystalline phases and determining the structural properties of materials synthesized using this compound. By analyzing the angles and intensities of diffracted X-rays, researchers can identify the specific crystal structure of a sample.

In the synthesis of novel metal complexes, XRD is used to confirm the formation of new crystalline structures. For instance, a newly synthesized Fe(II) complex exhibited a distinct, intense peak at a diffraction angle (2θ) of 25.6°, indicating the formation of a specific crystalline grain structure with a calculated size of 13.05 nm. ijcce.ac.ir Conversely, when this compound is used as a precursor in the metal-organic deposition (MOD) method to create complex oxides like Yttrium Iron Garnet (YIG), XRD is used to track the formation of the desired garnet phases at different annealing temperatures. arxiv.org The intensity of peaks corresponding to the garnet structure, observed at 2θ values around 32° and 45°, increases with higher sintering temperatures, signifying enhanced crystallization. arxiv.org